molecular formula C24H17FN2O5S B12146462 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12146462
M. Wt: 464.5 g/mol
InChI Key: UTSYEMNKESLVKH-UHFFFAOYSA-N
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Description

The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a furan ring, and a pyrrolidine-2,3-dione core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling with the pyrrolidine-2,3-dione core under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, methoxy-substituted phenyl compounds, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione: is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H17FN2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O5S/c1-12-3-10-17(32-12)21(28)19-20(13-4-7-15(31-2)8-5-13)27(23(30)22(19)29)24-26-16-9-6-14(25)11-18(16)33-24/h3-11,20,29H,1-2H3

InChI Key

UTSYEMNKESLVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=NC5=C(S4)C=C(C=C5)F)O

Origin of Product

United States

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